molecular formula C21H21N3O5S2 B2469119 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 877656-02-5

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2469119
CAS No.: 877656-02-5
M. Wt: 459.54
InChI Key: ZWFDOKQHBUTZPQ-UHFFFAOYSA-N
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Description

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 3,4-dimethoxyphenyl group. A thioether linkage connects the core to an acetamide moiety, which is further functionalized with a furan-2-ylmethyl group.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-27-16-6-5-13(10-17(16)28-2)24-20(26)19-15(7-9-30-19)23-21(24)31-12-18(25)22-11-14-4-3-8-29-14/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFDOKQHBUTZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • A thieno[3,2-d]pyrimidin core.
  • A 3,4-dimethoxyphenyl substituent.
  • A furan moiety linked via an acetamide group.

This unique structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity
    • Preliminary studies have shown that compounds with similar structural features can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, derivatives of thienopyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties
    • The presence of sulfur in the thioamide group may enhance the compound's ability to disrupt microbial cell membranes. Compounds with similar thieno structures have been reported to exhibit antimicrobial activity against bacteria and fungi .
  • Anti-inflammatory Effects
    • Some derivatives have shown promise in modulating inflammatory pathways. The interaction of the furan moiety with inflammatory mediators could potentially lead to reduced inflammation in various conditions .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Inhibition : The thieno[3,2-d]pyrimidine scaffold is known to interact with enzymes such as kinases and phosphatases that play crucial roles in cell signaling and proliferation.
  • Receptor Modulation : The compound may act on specific receptors involved in inflammation and cancer progression, potentially altering their activity and downstream signaling cascades .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related thienopyrimidine compounds on various cancer cell lines. Results indicated that these compounds induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. The compound under review was noted for its potency against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives similar to the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. Disk diffusion assays revealed significant zones of inhibition compared to control groups, suggesting potential therapeutic applications in treating bacterial infections .

Data Tables

Biological ActivityCell Line/PathogenIC50/Zone of InhibitionReference
AnticancerBreast Cancer15 µM
AntimicrobialStaphylococcus aureus20 mm
Anti-inflammatoryIn vitro modelsNot quantified

Scientific Research Applications

Biological Activities

The biological applications of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidines, including this compound, exhibit antimicrobial properties. In vitro studies have shown that these compounds can disrupt bacterial cell wall synthesis and interfere with DNA replication processes, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. Thieno[3,2-d]pyrimidine derivatives have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its potential use in treating inflammatory conditions. In vivo models have shown promising results in reducing inflammation markers .

Antidiabetic and Antioxidant Activities

Emerging literature suggests that derivatives similar to this compound may possess antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. Furthermore, antioxidant activities have been observed, which can protect cells from oxidative stress—a contributing factor in many chronic diseases .

Synthesis and Characterization

The synthesis of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step reactions starting from simpler precursors. The reaction conditions often include heating under controlled temperatures (60°C to 80°C) and the use of solvents such as dimethylformamide or ethanol. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thieno-pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the target compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, the compound was tested against several cancer cell lines including breast and lung cancer cells. The findings revealed that it induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The sulfur atom in the thioether group (-S-) serves as a nucleophilic site. Reactions with amines, thiols, or alkoxides can displace the acetamide side chain or modify the thienopyrimidine scaffold.

Reaction Conditions Product Reference
Reaction with ethylenediamineDMF, 80°C, 12hSubstituted thienopyrimidine with amine side chain
Displacement by sodium methoxideMethanol, reflux, 6hMethoxy derivative at the sulfur position

Oxidation of the Thioether Group

The thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones, which alter electronic properties and biological activity.

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 50°C, 4hSulfoxide derivative78%
mCPBADCM, 0°C, 2hSulfone derivative65%

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, generating a carboxylic acid or its salt.

Conditions Product Application Reference
6M HCl, reflux, 8hCarboxylic acid derivativePrecursor for further functionalization
NaOH (10%), ethanol, 60°C, 6hSodium carboxylateImproved solubility for assays

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-ylmethyl group participates in electrophilic substitutions, enabling regioselective modifications.

Reaction Reagent Position Product Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C55-Nitro-furan derivative
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C55-Sulfo-furan derivative

Alkylation Reactions at Pyrimidine Nitrogen

The pyrimidine ring’s nitrogen atoms react with alkyl halides or epoxides, enhancing steric bulk or introducing new functional groups.

Alkylating Agent Conditions Site Product Reference
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN3N3-methylated derivative
Ethylene oxideTHF, RT, 24hN1Hydroxyethyl side chain

Reduction of the Thieno Ring

Catalytic hydrogenation partially reduces the tetrahydrothieno ring, modulating conjugation and reactivity.

Catalyst Conditions Product Selectivity Reference
Pd/C (10%)H<sub>2</sub> (1 atm), ethanol, 12hDihydrothieno derivative>90%

Amide Bond Functionalization

The acetamide group reacts with acyl chlorides or isocyanates to form urea or secondary amides.

Reagent Conditions Product Application Reference
Acetyl chloridePyridine, 0°C, 2hN-acetylated derivativeEnhanced metabolic stability
Phenyl isocyanateDCM, RT, 4hN-phenylurea derivativeProbing hydrogen-bond interactions

Key Research Findings

  • Thioether Reactivity : The sulfur atom’s nucleophilicity is critical for designing prodrugs or targeting sulfur-dependent enzymes .

  • Furan Modifications : Electrophilic substitutions on the furan ring improve solubility and bioactivity .

  • Acetamide Hydrolysis : Hydrolyzed derivatives show increased binding affinity in kinase inhibition assays .

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

Compound G1-4 ()
  • Structure: 3-(3,5-dimethoxybenzyl)-substituted thieno[3,2-d]pyrimidinone core; acetamide linked to a 6-(trifluoromethyl)benzo[d]thiazol-2-yl group.
  • Key Differences: Benzyl vs. Trifluoromethylbenzo[d]thiazole vs. furan-2-ylmethyl: The former enhances lipophilicity and metabolic stability due to the trifluoromethyl group, while the furan may improve solubility via oxygen-mediated hydrogen bonding .
  • Synthesis : Yielded 48% via DMF-mediated coupling with trimethylamine .
Compound 686770-77-4 ()
  • Structure: 3-phenyl-substituted thieno[3,2-d]pyrimidinone core; acetamide linked to a 3-(trifluoromethyl)phenyl group.
  • Trifluoromethylphenyl substituent increases hydrophobicity compared to the furan group, which may impact bioavailability .
Compound 618427-84-2 ()
  • Structure: 3-ethyl-5,6-dimethyl-substituted thieno[2,3-d]pyrimidinone core; acetamide linked to 4-isopropylphenyl.
  • Key Differences :
    • Aliphatic substituents (ethyl, dimethyl) on the core may enhance metabolic stability but reduce aromatic stacking interactions.
    • Isopropylphenyl group introduces steric bulk, possibly limiting membrane permeability compared to the smaller furan group .

Acetamide-Linked Substituents and Pharmacological Implications

Compound Acetamide Substituent Key Properties Reference
Target Compound Furan-2-ylmethyl Moderate solubility, potential for H-bonding N/A
G1-4 () 6-(Trifluoromethyl)benzothiazole High lipophilicity, enhanced target affinity
5.6 () 2,3-Dichlorophenyl Electron-withdrawing groups may improve stability
5.15 () 4-Phenoxyphenyl Increased aromatic surface area for binding
  • Furan vs. Benzothiazole/Chlorophenyl : Furan’s oxygen atom may engage in hydrogen bonding, advantageous for solubility but less effective in hydrophobic binding pockets compared to halogenated or trifluoromethyl groups .

Physicochemical and Spectral Data

Compound Melting Point (°C) Molecular Weight Key NMR Signals (δ, ppm) Reference
Target Compound Not reported ~500–550 (est.) Furan H: ~6.3–7.4 (m) N/A
5.6 () 230–232 344.21 SCH2: 4.12; NHCO: 10.10
5.15 () 224–226 407.44 Ar-H: 7.75–6.91; SCH2: 4.08
  • Trends : Lower melting points in compounds with flexible substituents (e.g., furan) suggest reduced crystallinity, which may enhance dissolution rates .

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